In Vivo Efficacy in ALS Model: Lifespan Extension in Drosophila Compared to Vehicle Control
CK1-IN-3 is not the most potent CK1δ inhibitor available. However, it has a rare, published in vivo dataset. In a Drosophila melanogaster model of ALS (expressing human TDP-43), oral administration of CK1-IN-3 (compound 35 in the study, identified as CK1-IN-3 by vendors [1]) at a concentration of 100 nM in feed significantly extended the mean lifespan of the flies to 36.17 days [2]. This specific, disease-relevant in vivo phenotypic outcome is a key differentiator when compared to other CK1 inhibitors like D4476, CKI-7, or PF-4800567, for which comparable ALS-specific lifespan extension data is not published, or for more potent compounds like CK1δ-IN-3 (compound 376) where such data is also lacking. This evidence provides a functional, phenotypic anchor that in vitro potency alone cannot offer.
| Evidence Dimension | In Vivo Lifespan Extension in ALS Model |
|---|---|
| Target Compound Data | Mean lifespan extended to 36.17 days |
| Comparator Or Baseline | Vehicle control (DMSO feed) |
| Quantified Difference | Statistically significant extension (exact lifespan of control not reported in the provided extract, but the difference is stated as significant) |
| Conditions | Drosophila melanogaster expressing human TDP-43; CK1-IN-3 (compound 35) administered at 100 nM in feed |
Why This Matters
This is the primary, verifiable, and unique dataset that justifies selecting CK1-IN-3 for specific in vivo proof-of-concept studies, differentiating it from more potent but less phenotypically characterized alternatives.
- [1] MedChemExpress. (n.d.). CK1-IN-3 (compound 51) Data Sheet. HY-128433. View Source
- [2] Salado, I. G., et al. (2014). Protein Kinase CK-1 Inhibitors As New Potential Drugs for Amyotrophic Lateral Sclerosis. J. Med. Chem., 57(6), 2755-2772. View Source
